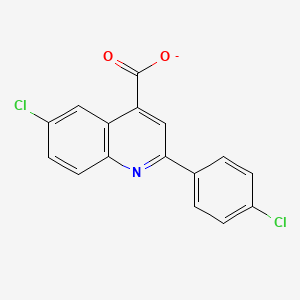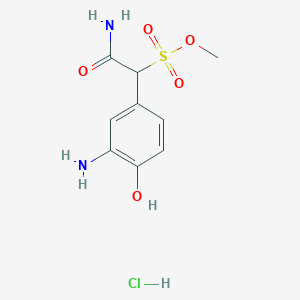
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule in chemical synthesis and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-hydroxybenzoic acid with methylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions between the functional groups of the compound and the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Shares the amino and hydroxyl functional groups but lacks the sulfonate and methyl groups.
Methyl 3-amino-4-hydroxybenzoate: Similar structure but without the ethanesulfonate group.
Ethanesulfonic acid: Contains the sulfonate group but lacks the aromatic ring and amino groups.
Uniqueness
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H13ClN2O5S |
|---|---|
Poids moléculaire |
296.73 g/mol |
Nom IUPAC |
methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C9H12N2O5S.ClH/c1-16-17(14,15)8(9(11)13)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,10H2,1H3,(H2,11,13);1H |
Clé InChI |
GQMBHWXFRKYWNH-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C(C1=CC(=C(C=C1)O)N)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



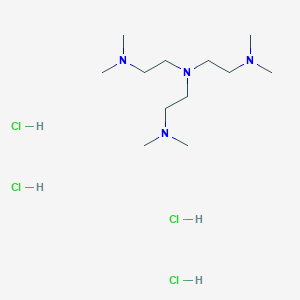


![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)
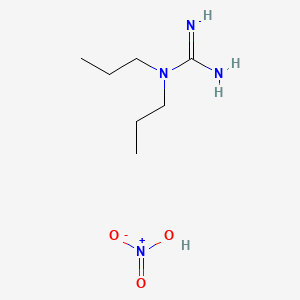
![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
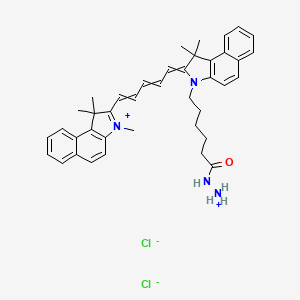
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)


